
2-(2-(Azetidin-3-yl)ethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Azetidin-3-yl)ethyl)pyridine is a chemical compound with the molecular formula C10H14N2 It consists of a pyridine ring attached to an ethyl chain, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with 3-azetidinylmethanol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to produce the compound in large quantities. The industrial process may also include purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Azetidin-3-yl)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine or azetidine derivatives .
Scientific Research Applications
2-(2-(Azetidin-3-yl)ethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Pyrrolidin-3-yl)ethyl)pyridine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
2-(2-(Piperidin-3-yl)ethyl)pyridine: Contains a piperidine ring, differing in ring size and properties.
2-(2-(Azetidin-3-yl)ethyl)quinoline: Similar structure with a quinoline ring instead of a pyridine ring
Uniqueness
2-(2-(Azetidin-3-yl)ethyl)pyridine is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties. The rigidity and strain in the four-membered azetidine ring can influence the compound’s reactivity and interactions with molecular targets, making it distinct from its analogs .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[2-(azetidin-3-yl)ethyl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-2-6-12-10(3-1)5-4-9-7-11-8-9/h1-3,6,9,11H,4-5,7-8H2 |
InChI Key |
FGPRBWLGWMMFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)

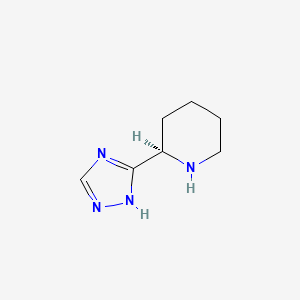
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
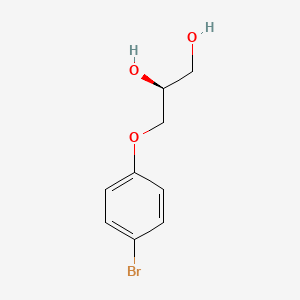
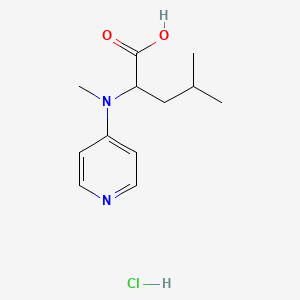
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
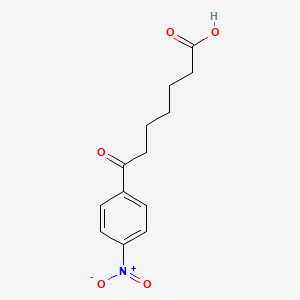
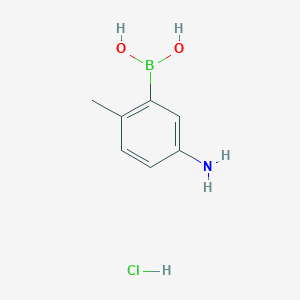
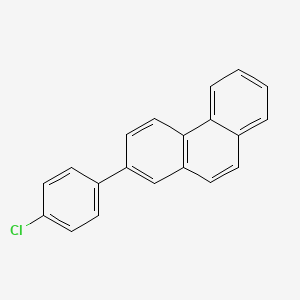
![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)

